2,3,4,5-Tetrahydro-1-benzothiepin-5-ol

Vue d'ensemble

Description

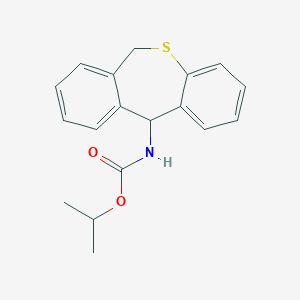

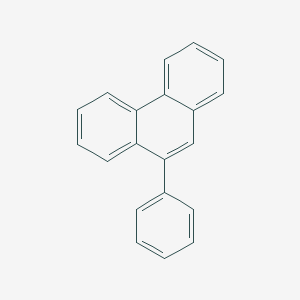

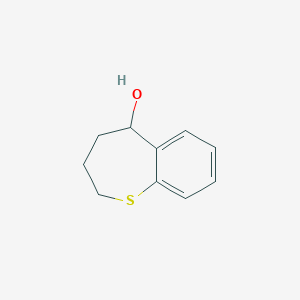

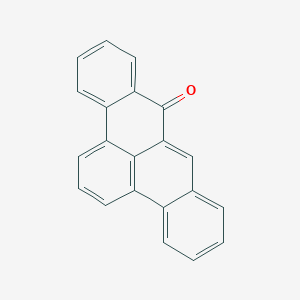

“2,3,4,5-Tetrahydro-1-benzothiepin-5-ol” is a chemical compound with the linear formula C10H12OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of multicyclic molecules containing the 2,3,4,5-tetrahydro-1-benzothiepin system has been described in various studies . A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes has been proposed .Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydro-1-benzothiepin-5-ol” is represented by the linear formula C10H12OS . The molecular weight of the compound is 180.271 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5-Tetrahydro-1-benzothiepin-5-ol” are not well-documented. The compound has a molecular weight of 180.271 .Applications De Recherche Scientifique

Synthesis and Isomer Separation

Research has been conducted on the synthesis of 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols and related compounds. Methods for separating cis- and trans-isomers have been explored. Some of these compounds show activity on the central nervous system in mice (Huckle, Lockhart, & Webb, 1971).

Ring Expansion Techniques

The ring expansion of thiochroman-4-one and isothiochroman-4-one with ethyl diazo(lithio)acetate leads to the formation of tetrahydro-1-benzothiepin beta-oxoesters. This improved procedure for the two-step addition–ring expansion sequence helps in the preparation of various tetrahydro-1-benzothiepin derivatives (Pellicciari & Natalini, 1977).

Medicinal Chemistry Relevance

A study on novel benzothiepines as inhibitors of the apical sodium-codependent bile acid transporter (ASBT) revealed their potential in lowering serum cholesterol, indicating their relevance in medicinal chemistry (Tremont et al., 2005).

Organocatalytic Asymmetric Synthesis

The first enantioenriched synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines was achieved through catalytic asymmetric sulfa-Michael addition of 2-aminothiophenols to trans-chalcones. This represents a significant advance in asymmetric synthesis relevant to medicinal chemistry (Corti et al., 2017).

Spiro Compound Synthesis

Research on the synthesis of spiro[1‐benzothiepine‐4(5h), 3′(3h)‐pyrazol]‐5‐ones demonstrated regio- and stereoselective reactions, contributing to the development of complex spiro compounds (Mishriky et al., 2006).

Rearrangement Techniques

Studies on the rearrangement of 4-oxothiochroman-1-io(bismethoxycarbonyl)methanides to tetrahydro-1-benzothiepin-5-ones provide insights into complex chemical transformations (Tamura et al., 1981, 1982).

Bone Formation Stimulants

Synthesis of novel 2-benzothiopyran and 3-benzothiepin derivatives has been explored for their stimulatory effect on bone formation, highlighting potential therapeutic applications (Oda et al., 1999).

Sustained-Release Microcapsules

A study focused on the sustained-release microcapsules of a bone formation stimulant, TAK-778, showing its potential for local application in fracture repair (Hoshino et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFZCUFUJCWFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2SC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323404 | |

| Record name | 2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol | |

CAS RN |

20500-27-0 | |

| Record name | NSC403935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)